

Spectroscopic Profile of 1-Bromo-2,4-dichlorobenzene: A Technical Guide

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Compound of Interest

Compound Name: **1-Bromo-2,4-dichlorobenzene**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Bromo-2,4-dichlorobenzene**, a compound of interest in various chemical and pharmaceutical research domains. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **1-Bromo-2,4-dichlorobenzene** is $C_6H_3BrCl_2$.^{[1][2][3][4][5]} Its molecular weight is approximately 225.90 g/mol .^{[5][6]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity
7.66	d
7.37	dd
7.25	d

Solvent: CDCl_3 , Instrument Frequency: 90 MHz

^{13}C NMR Data

Chemical Shift (ppm)
134.4
133.0
131.2
130.6
128.5
122.5

Solvent: CDCl_3 , Instrument Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-2,4-dichlorobenzene** exhibits characteristic absorption bands corresponding to its molecular structure.

Wavenumber (cm^{-1})	Intensity	Assignment
3092	Weak	C-H stretch (aromatic)
1568	Medium	C=C stretch (aromatic)
1541	Medium	C=C stretch (aromatic)
1450	Strong	C=C stretch (aromatic)
1101	Strong	C-H in-plane bend
866	Strong	C-H out-of-plane bend
816	Strong	C-H out-of-plane bend

Technique: Gas Phase[2]

Mass Spectrometry (MS)

The mass spectrum of **1-Bromo-2,4-dichlorobenzene** is characterized by a distinctive isotopic pattern due to the presence of bromine and chlorine atoms.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
224	55
226	100
228	45
145	30
147	10
110	20
74	15

Technique: Electron Ionization (EI)[\[1\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **1-Bromo-2,4-dichlorobenzene**. Instrument-specific parameters may require optimization.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of **1-Bromo-2,4-dichlorobenzene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear and free of any particulate matter.
- Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrument Setup (General):
 - Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. For modern spectrometers, an automated shimming routine is often sufficient.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Data Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a standard pulse sequence (e.g., a 30° or 90° pulse).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Set a relaxation delay of 1-2 seconds between scans.
- ^{13}C NMR Data Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - Acquire a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C (several hundred to thousands of scans may be necessary).
 - A relaxation delay of 2-5 seconds is typically used.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
- For ^1H NMR, integrate the signals to determine the relative ratios of the different protons.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of neat **1-Bromo-2,4-dichlorobenzene** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

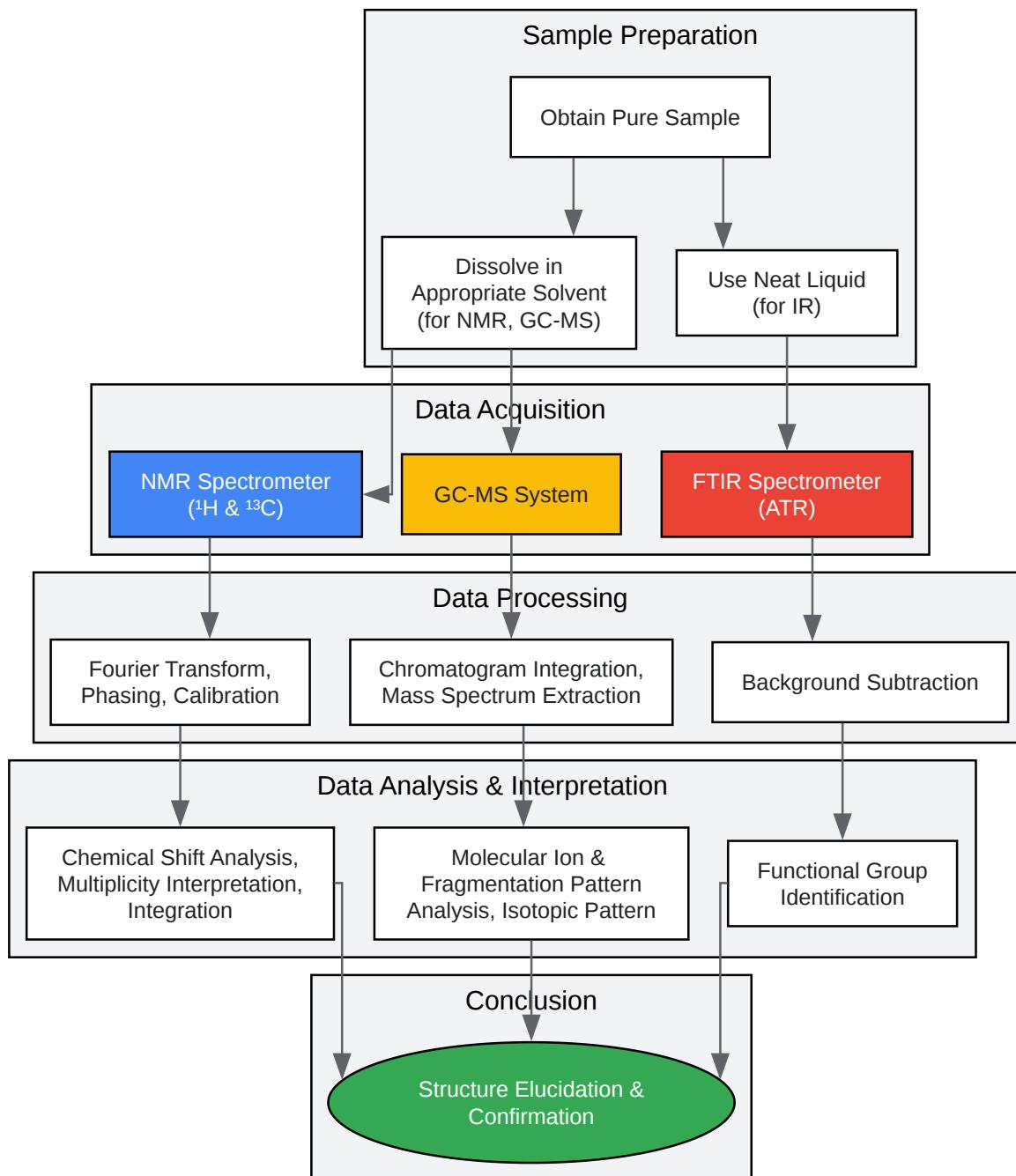
- Sample Preparation: Prepare a dilute solution of **1-Bromo-2,4-dichlorobenzene** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 $\mu\text{g/mL}$.
- GC-MS System Configuration (Typical):
 - Gas Chromatograph (GC):
 - Injector: Split/splitless injector, operated in splitless mode at a temperature of $\sim 250\text{ }^\circ\text{C}$.

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components.
- Mass Spectrometer (MS):
 - Interface Temperature: ~280 °C.
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-300.
- Injection and Data Acquisition: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC. The data system will acquire the mass spectrum of the eluting compound.
- Data Analysis: The resulting chromatogram will show a peak corresponding to **1-Bromo-2,4-dichlorobenzene** at a specific retention time. The mass spectrum of this peak can then be analyzed for its fragmentation pattern and molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow for a Chemical Compound

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Caption: General workflow for spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-2,4-dichlorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072097#spectroscopic-data-for-1-bromo-2-4-dichlorobenzene-nmr-ir-ms>]

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